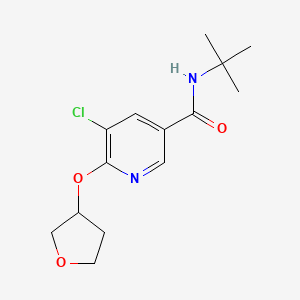

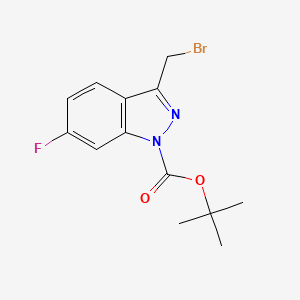

![molecular formula C26H28N10O2S B2909246 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-36-2](/img/no-structure.png)

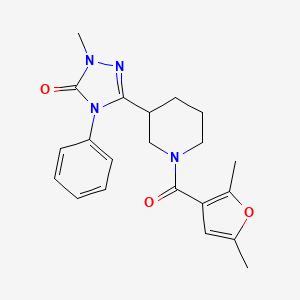

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The resulting product is the target compound, which has been characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The benzylpiperazine moiety within the compound’s structure is known to contribute to antimicrobial properties. Compounds with similar structures have been synthesized and shown significant antibacterial and antifungal activity, comparable to standard treatments . This suggests that our compound could be explored for its efficacy against a range of microbial pathogens, potentially leading to the development of new antimicrobial agents.

Molecular Docking and Drug Design

Molecular docking studies of related compounds have revealed that they can form stable complexes with bacterial enzymes like oxidoreductase . This interaction is crucial for the enzyme’s function and the compound’s inhibitory activity. Therefore, this compound could be used in drug design as a potential lead compound for developing new antibacterial drugs.

Anti-HIV Research

Previous studies have indicated that certain coumarins, which share structural similarities with the compound, exhibit anti-HIV properties . The compound could be investigated for its potential to inhibit HIV replication, contributing to the search for novel anti-HIV medications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione, which is synthesized from 7-bromo-8-chloro-purine-2,6-dione and 4-benzylpiperazine. The second intermediate is 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione, which is synthesized from 7-bromo-3-methyl-purine-2,6-dione and 1-phenyltetrazole-5-thiol. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "7-bromo-8-chloro-purine-2,6-dione", "4-benzylpiperazine", "7-bromo-3-methyl-purine-2,6-dione", "1-phenyltetrazole-5-thiol", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Synthesis of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione", "React 7-bromo-8-chloro-purine-2,6-dione with 4-benzylpiperazine in the presence of a base to form 8-(4-benzylpiperazin-1-yl)-7-chloro-purine-2,6-dione", "Reduce the chloro group using a reducing agent to form 8-(4-benzylpiperazin-1-yl)-7-bromo-purine-2,6-dione", "Methylate the purine ring using a methylating agent to form 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione", "Step 2: Synthesis of 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione", "React 7-bromo-3-methyl-purine-2,6-dione with 1-phenyltetrazole-5-thiol in the presence of a base to form 7-[2-(1-phenyltetrazol-5-yl)sulfanyl]-3-methyl-purine-2,6-dione", "Step 3: Coupling of the two intermediates", "React 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione with 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione in the presence of a palladium catalyst to form the final product '8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione'" ] } | |

Número CAS |

850914-36-2 |

Nombre del producto |

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

Fórmula molecular |

C26H28N10O2S |

Peso molecular |

544.64 |

Nombre IUPAC |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

InChI |

InChI=1S/C26H28N10O2S/c1-32-22-21(23(37)28-25(32)38)35(16-17-39-26-29-30-31-36(26)20-10-6-3-7-11-20)24(27-22)34-14-12-33(13-15-34)18-19-8-4-2-5-9-19/h2-11H,12-18H2,1H3,(H,28,37,38) |

Clave InChI |

OKPJPBULGBLLEI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

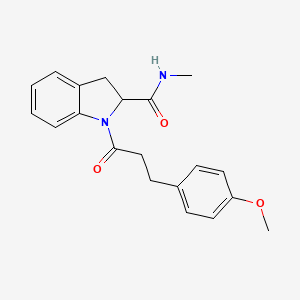

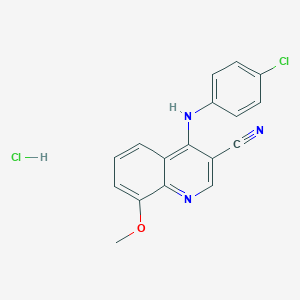

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2909165.png)

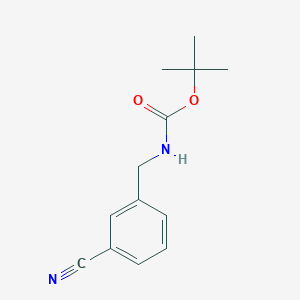

![5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2909170.png)

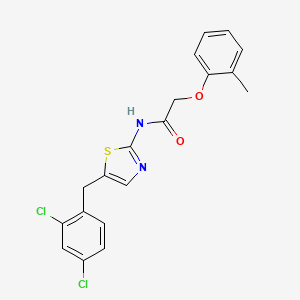

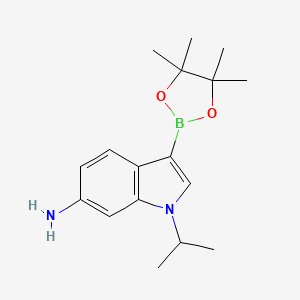

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2909171.png)

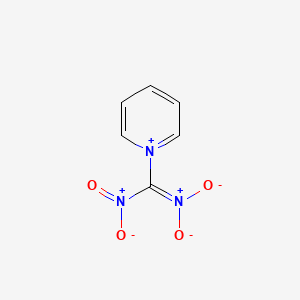

![1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone](/img/structure/B2909172.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2909176.png)